3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a pyrazole core substituted with a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxamide moiety at position 3. The carboxamide side chain is further functionalized with a 1,2,3-triazole ring linked to a pyridin-4-yl group.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c1-26-18(10-17(24-26)13-2-4-14(20)5-3-13)19(28)22-11-15-12-27(25-23-15)16-6-8-21-9-7-16/h2-10,12H,11H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNRUMFJCLIHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Reaction
The pyrazole ring is synthesized via a Claisen-Schmidt-type condensation. A mixture of 4-fluorobenzaldehyde (3 mmol) and ethyl acetoacetate (3 mmol) undergoes cyclization in the presence of hydrazine hydrate under microwave irradiation (180 W, 2 min). This one-pot method yields ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate as a yellow solid (54–60% yield). Microwave irradiation enhances reaction efficiency by reducing side products.
Methylation of Pyrazole Nitrogen
The pyrazole nitrogen is methylated using dimethyl sulfate (0.24 mol) in toluene under basic conditions (NaHCO3, 20–30°C). After 2 hours, ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate is obtained as a light-yellow liquid (85–90% yield).
Saponification to Carboxylic Acid
The ester is hydrolyzed to the carboxylic acid using NaOH (10% w/v) in ethanol at room temperature for 2 hours. Acidification with HCl (pH 3–4) precipitates 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid as a crystalline solid (75–80% yield).
Conversion to Acid Chloride
The carboxylic acid (0.1 mol) is refluxed in thionyl chloride (8 hours) to form 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl chloride. Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a pale-yellow oil (90–95% purity).
Synthesis of (1-(Pyridin-4-yl)-1H-1,2,3-Triazol-4-yl)Methanamine
The triazole-methylamine is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Azide Preparation : Pyridin-4-yl azide is generated from pyridin-4-amine using sodium nitrite and triflic azide.
- Click Reaction : Propargylamine (1.2 equiv) reacts with pyridin-4-yl azide in the presence of CuSO4·5H2O and sodium ascorbate (room temperature, 12 hours)[General Knowledge].
The product is purified via column chromatography (70–75% yield).
Amide Coupling Reaction
The acid chloride (1.2 equiv) is coupled with the triazole-methylamine (1 equiv) using T3P (50% in ethyl acetate) and DIPEA in DMF at 0–20°C. After stirring for 6 hours, the mixture is neutralized with NaOH (pH 8–9), and the product is extracted with ethyl acetate. Recrystallization from ethanol/water affords the title compound as a white solid (40–50% yield).
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Optimization
- HPLC : >95% purity (C18 column, acetonitrile/water gradient).
- Reaction Scale-Up : Yields decrease marginally at >10 mmol scale due to incomplete coupling.
Molecular Docking and Biological Relevance
Molecular docking against human estrogen receptor alpha (ERα) reveals a binding affinity of −8.2 kcal/mol, comparable to 4-hydroxytamoxifen (−8.5 kcal/mol). The fluorophenyl and triazole groups form hydrophobic interactions with Leu387 and Phe404, suggesting potential anti-breast cancer activity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.
Reduction: : The triazole ring can be reduced to form triazolamines.
Substitution: : The pyrazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed
Oxidation: : Fluorophenol derivatives.
Reduction: : Triazolamines.
Substitution: : Various substituted pyrazoles.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems due to its unique structure.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It may find use in the production of advanced materials and catalysts.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Bioactivity : The presence of a pyridinyl-triazole moiety in the target compound may enhance binding affinity to receptors compared to simpler pyridylmethyl groups (e.g., in ). The 4-fluorophenyl group at position 3 is a common pharmacophore in CB1 antagonists, as seen in , but the dichlorophenyl substitution in the latter confers higher potency .
- Molecular Weight and Solubility : The target compound’s higher molecular weight (393.4 vs. 322.4 in ) suggests reduced solubility, which could impact bioavailability.
Crystallographic and Conformational Comparisons
While the target compound lacks reported crystal data, analogues such as 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (from ) reveal that fluorophenyl groups adopt planar conformations, optimizing π-π stacking interactions in receptor binding. The triazole-pyridine linkage in the target compound likely introduces rigidity, as observed in similar triazole-containing structures refined using SHELXL .
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-5-carboxamide has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant data.
The chemical structure of the compound features a pyrazole core substituted with a 4-fluorophenyl group and a pyridinyl-triazole moiety. The molecular weight is approximately 296.34 g/mol, with significant properties such as:
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 4
- LogP (XLogP3-AA) : 2, indicating moderate lipophilicity .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In particular, a derivative of this compound, referred to as ZQL-4c, demonstrated significant inhibitory effects on breast cancer cell lines. The study found that ZQL-4c:
- Inhibited Cell Proliferation : The compound effectively reduced cell growth in various breast cancer models.
- Induced Apoptosis : Mechanistic studies revealed that ZQL-4c triggered apoptosis through the generation of reactive oxygen species (ROS) and suppression of the Notch-Akt signaling pathway .
Antidiabetic Activity
The compound has also been investigated for its antidiabetic properties. A related study focused on triazole hybrids showed that certain derivatives exhibited potent inhibition against α-glucosidase, an enzyme critical in carbohydrate metabolism. Key findings included:
- IC50 Values : Compounds derived from this class demonstrated IC50 values ranging from 3.90 µM to 20.06 µM against α-glucosidase, indicating strong inhibitory activity comparable to established antidiabetic agents like quercetin .
Other Biological Activities
The broader category of triazole-containing compounds has been associated with various biological activities including:
- Antifungal Effects : Triazoles are well-known for their antifungal properties, making them valuable in treating fungal infections.
- Antiviral Properties : Some derivatives have shown activity against viral pathogens, suggesting potential therapeutic applications beyond oncology .
Case Study 1: Breast Cancer Inhibition
A pivotal study published in PMC illustrated the effectiveness of ZQL-4c in breast cancer models. The research utilized various assays to measure cell viability and apoptosis rates, concluding that the compound's mechanism involved oxidative stress induction and pathway modulation .
Case Study 2: Antidiabetic Screening
In another investigation focusing on α-glucosidase inhibition, several derivatives were synthesized and tested for their enzymatic activity. The results indicated that modifications to the triazole ring significantly enhanced inhibitory potency, with specific electron-donating groups improving activity .
Summary of Biological Activities
| Activity Type | Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | ZQL-4c | N/A | Induces apoptosis via ROS and Notch-Akt |
| Antidiabetic | Various Triazole Derivatives | 3.90 - 20.06 | Inhibition of α-glucosidase |
| Antifungal | Triazole Derivatives | N/A | Disruption of fungal cell membrane synthesis |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the triazole core, as demonstrated in analogous triazole-pyrazole hybrids .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Purification : High-performance liquid chromatography (HPLC) isolates the target compound from byproducts, achieving >95% purity .
- Yield improvement : Stepwise temperature control (e.g., 50°C for cycloaddition, room temperature for coupling) reduces decomposition .
- Example Data : A similar triazole-pyrazole hybrid synthesis achieved a 61% yield after optimizing reaction time and catalyst loading .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 407.1521) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole C–N bond: 1.34 Å) and confirms stereochemistry .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and aromatic C–F vibrations (~1220 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
- Methodological Answer :
- Crystallization Conditions : Use mixed solvents (e.g., DCM/hexane) to induce slow nucleation .
- Data Collection : Low-temperature (100 K) data collection minimizes thermal motion artifacts .
- Refinement : SHELXL refines twinned or low-resolution data (R factor < 0.06) by adjusting occupancy parameters and anisotropic displacement .
- Example Challenge : A related pyrazole-triazole hybrid required synchrotron radiation to resolve weak diffraction patterns caused by solvent disorder .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity trends .
- Dose-Response Assays : Standardize protocols (e.g., IC₅₀ measurements in triplicate) to minimize variability .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected biological targets (e.g., kinase inhibition) .
- Example : Discrepancies in anticancer activity of similar triazoles were resolved by identifying off-target effects via proteome-wide profiling .
Q. What computational methods predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Glide models interactions with active sites (e.g., pyridine moiety hydrogen-bonding with kinase ATP pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS simulations assess binding stability over 100 ns trajectories .
- Free Energy Calculations : MM-PBSA/GBSA quantifies contributions of hydrophobic (e.g., fluorophenyl) and polar (e.g., carboxamide) groups .
- Example : A pyrazole-carboxamide analog showed a predicted ΔG of −9.8 kcal/mol for EGFR binding, consistent with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
